n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine

Description

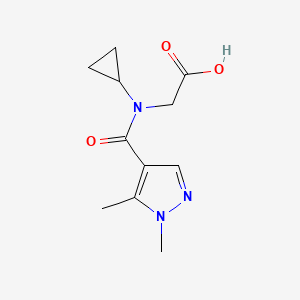

n-Cyclopropyl-n-(1,5-dimethyl-1H-pyrazole-4-carbonyl)glycine is a synthetic compound featuring a glycine backbone substituted with a cyclopropyl group and a 1,5-dimethylpyrazole-4-carbonyl moiety. The glycine component enhances polarity, likely improving aqueous solubility compared to purely aromatic analogs.

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-[cyclopropyl-(1,5-dimethylpyrazole-4-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C11H15N3O3/c1-7-9(5-12-13(7)2)11(17)14(6-10(15)16)8-3-4-8/h5,8H,3-4,6H2,1-2H3,(H,15,16) |

InChI Key |

JXEOIVKXNUYRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)N(CC(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine typically involves the cycloaddition of a cyclopropylamine with a pyrazole derivative. One common method includes the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, halogenating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the

Biological Activity

n-Cyclopropyl-n-(1,5-dimethyl-1H-pyrazole-4-carbonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and receptor modulation. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 138.17 g/mol. The compound features a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 1082066-00-9 |

| PubChem ID | 57416914 |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylbromide with 1H-pyrazole-4-carbaldehyde in the presence of potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures . This method allows for the efficient formation of the desired compound with good yields.

Receptor Modulation

Research has indicated that compounds similar to this compound exhibit significant interaction with cannabinoid receptors, particularly CB1 receptors. A study demonstrated that certain diaryl-pyrazole derivatives containing cycloalkyl groups showed high binding affinities (K(i) < 5 nM) to CB1 receptors, suggesting potential therapeutic applications in obesity and metabolic syndrome management .

Metabolic Effects

In metabolic studies, derivatives of pyrazole have been shown to effectively reduce serum lipid parameters associated with metabolic syndrome. One particular analogue exhibited an outstanding pharmacological profile compared to clinical references, highlighting the potential of these compounds in treating dyslipidemia and related disorders .

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. In comparative studies using the MTT assay, certain pyrazole derivatives demonstrated significant cytotoxicity against liver and lung carcinoma cell lines with IC50 values indicating potent activity. For instance, one derivative showed IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells .

Case Studies

Case Study 1: CB1 Antagonism

In a controlled study examining the effects of CB1 antagonists on metabolic parameters, researchers synthesized several pyrazole derivatives and identified one that significantly reduced food intake and body weight in animal models. This study underscores the relevance of this compound as a potential anti-obesity agent.

Case Study 2: Cancer Cell Line Evaluation

Another investigation focused on assessing the cytotoxicity of various pyrazole derivatives against cancer cell lines. The results indicated that compounds derived from this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Comparison with Similar Compounds

Melting Points and Stability

- Analogs in exhibit melting points (mp) between 123–183°C, influenced by substituents. For example:

- 3a (phenyl substituents): mp 133–135°C.

- 3d (4-fluorophenyl): mp 181–183°C, suggesting halogenation increases crystallinity.

- The target compound’s cyclopropyl group may elevate mp due to rigidity, while the glycine moiety could reduce it via enhanced solubility.

Spectral and Analytical Data

- NMR : Pyrazole protons in analogs resonate at δ ~8.12 (e.g., 3a ). The glycine’s NH and CH₂ groups would introduce distinct signals (e.g., δ ~3.5–4.0 for CH₂, δ ~6–8 for NH).

- MS/Elemental Analysis : Analogs show precise mass matches (e.g., 3a : [M+H]⁺ 403.1). The target’s molecular formula (C₁₃H₁₆N₃O₃) predicts a molecular weight of ~274.3 g/mol, with elemental analysis expectations of C: 57.03%, H: 5.88%, N: 15.32%.

Data Tables: Key Analogs from

| Compound | Substituents | Yield (%) | mp (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3a | Phenyl, cyano | 68 | 133–135 | C₂₁H₁₅ClN₆O | 402.8 |

| 3b | 4-Chlorophenyl, cyano | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O | 437.2 |

| 3d | 4-Fluorophenyl, cyano | 71 | 181–183 | C₂₁H₁₄ClFN₆O | 420.8 |

| 3e | 4-Chlorophenyl, 4-chlorophenyl | 66 | 172–174 | C₂₁H₁₄Cl₂N₆O | 437.2 |

Research Findings and Trends

- Substituent Effects : Halogenation (Cl, F) correlates with higher mp and lower yields, likely due to increased crystallinity and steric hindrance .

- Polarity: Glycine’s presence in the target compound may improve solubility in polar solvents compared to cyano- or aryl-substituted analogs.

- Biological Relevance : Pyrazole-carboxamides are explored for kinase inhibition and antimicrobial activity. The target’s glycine moiety could enhance bioavailability or target specificity.

Structural Analysis Tools

Crystallographic data for analogs in were likely refined using SHELXL , with molecular visualizations generated via ORTEP-3 . Similar methods would apply to the target compound for confirming stereochemistry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.